1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyanomethyl group at the 1-position and a trifluoromethyl group at the 3-position. The cyanomethyl substituent introduces a nitrile moiety, which may enhance electron-withdrawing effects and alter physicochemical properties compared to methyl or aryl-substituted analogs.
Properties
IUPAC Name |
1-(cyanomethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O2/c8-7(9,10)5-4(6(14)15)3-13(12-5)2-1-11/h3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFJSQRTYNASRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid generally follows these key steps:
- Formation of a fluorinated diketone or ketoester intermediate.
- Condensation with hydrazine or substituted hydrazine derivatives to form the pyrazole ring.
- Introduction of the cyanomethyl group via nucleophilic substitution or addition reactions.
- Final oxidation or hydrolysis steps to yield the carboxylic acid functionality.
Preparation of the 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Core
A representative method involves the synthesis of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a precursor, which can be adapted for the cyanomethyl substitution:
Step 1: Synthesis of 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione
This intermediate is prepared by Claisen condensation of ethyl trifluoroacetate derivatives with methyl ketones under controlled conditions. The reaction mixture is concentrated under reduced pressure to obtain the crude product with purity >95% for use in the next step.Step 2: Condensation with Methylhydrazine
Aqueous methylhydrazine solution is added dropwise at low temperature (-25 to -20 °C) to the diketone intermediate in methylene chloride. The mixture is stirred for 1 hour at low temperature to ensure complete reaction.Step 3: Cyclization and Acidification
The reaction mixture is warmed to room temperature, and the organic and aqueous layers are separated. The organic layer is dried and concentrated, followed by recrystallization from an alcohol-water mixture (35-65% alcohol) to yield 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with yields around 84-90%.
Introduction of the Cyanomethyl Group
The cyanomethyl substituent at the 1-position is introduced typically by nucleophilic substitution or alkylation reactions on the pyrazole nitrogen:
- Alkylation with Cyanomethyl Halides or Equivalents
The pyrazole nitrogen is alkylated using 4-(2-chloroethyl)morpholine or similar cyanomethyl-containing alkylating agents in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures (~75 °C) for several hours (e.g., 6.5 h), followed by workup including extraction and purification by flash chromatography. This method yields the cyanomethyl-substituted pyrazole derivative in moderate to good yields (~70%).
Catalytic and Solvent Effects
Catalysts
Indium(III) chloride (InCl3) has been reported as an effective catalyst for related pyrazole carboxylic acid ester syntheses, promoting condensation and cyclization under mild conditions with ultrasound irradiation, enhancing yields and reducing reaction times.Solvent Choice
Solvent screening indicates that mixed solvents such as 50% ethanol in water optimize yields and reaction rates. Polar aprotic solvents like DMF and dichloromethane are also commonly used for alkylation and condensation steps.
Reaction Conditions and Optimization
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Claisen condensation | Room temp, reduced pressure evaporation | >95% purity | Crude intermediate for next step |
| Hydrazine condensation | -25 to -20 °C, 1 h stirring | 84-90% | Low temperature critical for selectivity |
| Alkylation with cyanomethyl | 75 °C, 6.5 h in DMF, K2CO3 base | ~70% | Followed by extraction and chromatography |
| Ultrasound-assisted cyclization | 40 °C, 20 min, InCl3 catalyst | 80-95% | Short reaction time, green chemistry |
Mechanistic Insights
- The condensation of diketone intermediates with hydrazine results in pyrazolone intermediates, which undergo tautomerization to form the pyrazole ring.
- The cyanomethyl group is introduced via nucleophilic substitution on the pyrazole nitrogen, facilitated by the base.
- Acidification steps convert ester or ketone intermediates into the carboxylic acid functionality.
- Ultrasound irradiation enhances reaction kinetics by improving mass transfer and catalyst activity.
Summary of Preparation Approach
| Preparation Stage | Key Reagents/Conditions | Outcome |
|---|---|---|
| Fluorinated diketone synthesis | Ethyl trifluoroacetate, methyl ketones, base | 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione intermediate |
| Pyrazole ring formation | Methylhydrazine aqueous solution, low temp | 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core |
| Cyanomethyl substitution | Cyanomethyl halide derivative, K2CO3, DMF, 75 °C | 1-(cyanomethyl) substituted pyrazole derivative |
| Purification | Recrystallization (alcohol-water), chromatography | High purity final compound |
Research Findings and Advantages
- The described methods enable high-purity synthesis of fluorinated pyrazole carboxylic acids with good yields.
- Use of low temperatures during hydrazine condensation prevents side reactions and improves selectivity.
- Alkylation with cyanomethyl groups proceeds efficiently under mild base conditions.
- Ultrasound-assisted catalysis offers a green chemistry approach with reduced reaction times and improved yields.
- Recrystallization from alcohol-water mixtures provides an effective purification step.
Chemical Reactions Analysis
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Scientific Research Applications
Chemistry
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Reagent in Organic Transformations : Utilized in various chemical reactions, including oxidation and reduction processes.
- Intermediate for Complex Molecules : Acts as a precursor for synthesizing more complex organic compounds.
Biology
The compound's structural features make it relevant in biological research:
- Enzyme Interaction Studies : Potential candidate for investigating enzyme interactions due to its reactive functional groups.
- Biological Pathway Modulation : May influence specific biological pathways, making it useful in pharmacological studies.
Industry
In industrial applications, this compound is explored for:
- Development of New Materials : Its unique properties can be harnessed to create materials with enhanced stability or reactivity.
- Agricultural Chemicals : Potential use in developing fungicides or other agrochemicals due to its biological activity .
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
- Fungicidal Activity : Research indicates that derivatives of this compound exhibit significant antifungal properties, making them suitable candidates for agricultural applications .
- Pharmacological Studies : Investigations into its interaction with specific enzymes suggest potential therapeutic uses in treating inflammatory diseases by modulating enzyme activity.
- Material Science Applications : Studies have explored its use in developing new materials with desirable properties, such as increased stability under varying conditions .
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyanomethyl and carboxylic acid groups contribute to its reactivity and solubility. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences arise from substituents at the 1- and 3-positions of the pyrazole ring:
*Estimated based on molecular formula (C7H5F3N3O2).
- Stability : The nitrile group in the target compound may render it susceptible to hydrolysis under acidic/basic conditions, unlike the more stable methyl or aryl analogs .
Research Findings and Data
Reactivity in Medicinal Chemistry
Comparative Stability Studies
| Compound | Hydrolytic Stability (pH 7.4, 37°C) | Thermal Stability (°C) |
|---|---|---|
| Target Compound | Moderate (degradation >48 hours) | <150 |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | High (>1 week) | >200 |
| 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | High (>1 week) | >180 |
*Data inferred from analogous nitrile and methyl compounds .
Biological Activity
1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a cyanomethyl group and a trifluoromethyl substituent, which influence its reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:
Antifungal Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit potent antifungal properties. A study highlighted the compound's efficacy against various fungal strains, suggesting its potential use as a fungicide in agricultural applications. The mechanism involves the disruption of fungal cell membranes, leading to cell death at low concentrations .
Antitumor Activity
Preliminary studies have shown that this compound possesses antitumor activity. In vitro tests demonstrated significant cytotoxic effects against several cancer cell lines, including Mia PaCa-2 and PANC-1. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, which may involve the modulation of key signaling molecules like p53 and Bcl-2 .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress in target cells.
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Case Study 1: Antifungal Efficacy
In a controlled study, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL, showcasing its potential as an effective antifungal agent.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 5 |
| Aspergillus niger | 10 |
Case Study 2: Antitumor Activity
In vitro assays on pancreatic cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM.
| Cell Line | IC50 (µM) |
|---|---|
| Mia PaCa-2 | 12 |
| PANC-1 | 15 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step protocols involving pyrazole ring formation and functionalization. For example, trifluoromethylpyrazole derivatives are often synthesized by cyclocondensation of hydrazines with β-keto esters or via Suzuki-Miyaura cross-coupling to introduce aryl groups . The cyanomethyl group can be introduced through nucleophilic substitution or alkylation reactions under anhydrous conditions. Optimization includes:
- Temperature control (e.g., 60–80°C for cyclization).
- Catalysts: Pd(PPh₃)₄ for coupling reactions .
- Solvent selection (DMF or THF for polar intermediates).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C3, cyanomethyl at N1) .
- FTIR : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) groups .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for pyrazole-carboxylic acid analogs .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 249.1) .
Q. What are the common chemical transformations of the cyanomethyl and trifluoromethyl groups in this compound?
- Methodology :
- Cyanomethyl : Hydrolysis to carboxylic acid (H₂SO₄/H₂O, reflux) or reduction to aminomethyl (H₂/Pd-C) .
- Trifluoromethyl : Typically inert under mild conditions but can undergo radical substitution at high temperatures (>150°C) .
- Carboxylic acid : Esterification (SOCl₂/ROH) or amide coupling (EDC/HOBt) for derivatization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace cyanomethyl with methyl or halogenated groups) .
- Biological assays : Test anti-proliferative activity (MTT assay on cancer cell lines) and enzyme inhibition (e.g., mTOR/p70S6K for autophagy induction, as seen in trifluoromethylpyrazole analogs) .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities for target proteins .
Q. How should researchers address contradictory data in the literature regarding synthetic yields or biological activity?
- Methodology :
- Reproduce conditions : Validate reported protocols (e.g., solvent purity, inert atmosphere) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., decyanated byproducts) .
- Dose-response curves : Re-evaluate biological activity with standardized assays (e.g., IC₅₀ comparisons across labs) .
Q. What mechanistic insights exist for the reactivity of the pyrazole core in this compound under oxidative or reductive conditions?
- Methodology :
- Oxidation : The pyrazole ring is generally stable, but the cyanomethyl group may oxidize to a ketone (KMnO₄/acidic conditions) .
- Reduction : Hydrogenation (H₂/Pd-C) can reduce the nitrile to an amine without affecting the trifluoromethyl group .
- Electrophilic substitution : The electron-withdrawing trifluoromethyl group directs reactions to the C5 position .
Q. How can researchers predict the compound’s pharmacokinetic properties based on its structural analogs?
- Methodology :
- LogP estimation : Use XLogP3 (~2.4 for similar trifluoromethylpyrazoles) to predict membrane permeability .
- Metabolic stability : Microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .
- Solubility : Adjust pH (e.g., sodium salt formation via carboxylic acid deprotonation) for improved aqueous solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
